Cas no 37779-49-0 (Methyl 3-oxo-4-phenylbutanoate)

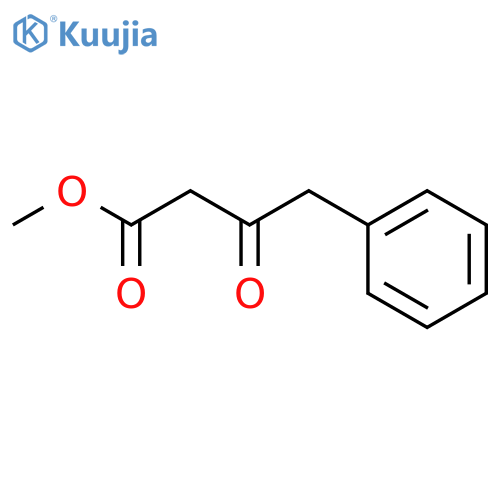

37779-49-0 structure

商品名:Methyl 3-oxo-4-phenylbutanoate

CAS番号:37779-49-0

MF:C11H12O3

メガワット:192.211183547974

MDL:MFCD03424746

CID:303870

PubChem ID:253660081

Methyl 3-oxo-4-phenylbutanoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-oxo-4-phenylbutanoate

- Methyl 3-Oxo-4-phenylbutyrate

- Methyl 3-Oxo-4-phenylbutyrate (mixture of isomers)

- 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER

- Benzenebutanoicacid, b-oxo-, methyl ester

- 3-Oxo-4-phenylbutyric Acid Methyl Ester

- 4-Phenylacetoacetic Acid Methyl Ester

- Methyl 4-Phenylacetoacetate

- Methyl 4-Phenylacetoacetate (mixture of isomers)

- 3-Oxo-4-phenylbutyric Acid Methyl Ester (mixture of isomers)

- 4-Phenylacetoacetic Acid Methyl Ester (mixture of isomers)

- Methyl 4-Phenyl-3-oxobutanoate

- Methyl 4-phenyl-3-oxobutyrate

- Q63392714

- UPCMLD00WJAB48

- methyl gamma-phenylacetoacetate

- Methyl3-Oxo-4-phenylbutanoate

- DTMSEOVTDVSPDO-UHFFFAOYSA-N

- 4836AB

- 4-Ph

-

- MDL: MFCD03424746

- インチ: 1S/C11H12O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

- InChIKey: DTMSEOVTDVSPDO-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C(=O)OC([H])([H])[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 192.07900

- どういたいしつりょう: 192.079

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4

じっけんとくせい

- 密度みつど: 1.115

- ふってん: 136°C/0.6mmHg(lit.)

- フラッシュポイント: 116 ºC

- 屈折率: 1.5150 to 1.5190

- PSA: 43.37000

- LogP: 1.36130

Methyl 3-oxo-4-phenylbutanoate セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

Methyl 3-oxo-4-phenylbutanoate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Methyl 3-oxo-4-phenylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D518909-5g |

Methyl 3-oxo-4-phenylbutanoate |

37779-49-0 | 97% | 5g |

$720 | 2024-05-24 | |

| eNovation Chemicals LLC | D518909-25g |

Methyl 3-oxo-4-phenylbutanoate |

37779-49-0 | 97% | 25g |

$1625 | 2024-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-283832-1g |

3-Oxo-4-phenyl-butyric acid methyl ester, |

37779-49-0 | 1g |

¥5603.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D688472-5g |

Methyl 3-Oxo-4-phenylbutanoate |

37779-49-0 | >95% | 5g |

$100 | 2024-07-20 | |

| eNovation Chemicals LLC | D688472-10g |

Methyl 3-Oxo-4-phenylbutanoate |

37779-49-0 | >95% | 10g |

$175 | 2024-07-20 | |

| Chemenu | CM252584-10g |

Methyl 3-oxo-4-phenylbutanoate |

37779-49-0 | 95% | 10g |

$224 | 2022-06-11 | |

| Chemenu | CM252584-10g |

Methyl 3-oxo-4-phenylbutanoate |

37779-49-0 | 95% | 10g |

$224 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BW142-200mg |

Methyl 3-oxo-4-phenylbutanoate |

37779-49-0 | 95+% | 200mg |

¥66.0 | 2022-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M835051-1g |

Methyl 3-Oxo-4-phenylbutyrate |

37779-49-0 | >96%,mixture of isomers | 1g |

197.10 | 2021-05-17 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2396-5G |

Methyl 3-Oxo-4-phenylbutyrate (mixture of isomers) |

37779-49-0 | >96.0%(GC) | 5g |

¥990.00 | 2024-04-16 |

Methyl 3-oxo-4-phenylbutanoate 関連文献

-

Kevin M. Allan,Boram D. Hong,Brian M. Stoltz Org. Biomol. Chem. 2009 7 4960

-

Ningxin Guo,Xiufen Liu,Hongyan Xu,Xi Zhou,Huaiqing Zhao Org. Biomol. Chem. 2019 17 6148

-

Tej Narayan Poudel,Yong Rok Lee Chem. Sci. 2015 6 7028

37779-49-0 (Methyl 3-oxo-4-phenylbutanoate) 関連製品

- 2046-17-5(Methyl 4-Phenylbutyrate)

- 17071-29-3(ethyl 3-oxo-5-phenylpentanoate)

- 718-08-1(Ethyl 4-Phenylacetoacetate)

- 20620-59-1(Methyl 5-Phenylpentanoate)

- 88336-99-6(Benzenepentadecanoicacid, methyl ester)

- 101689-18-3(Methyl 7-phenylheptanoate)

- 160921-88-0(3-OXO-4-M-TOLYL-BUTYRIC ACID METHYL ESTER)

- 78861-25-3(3-OXO-4-P-TOLYL-BUTYRIC ACID METHYL ESTER)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37779-49-0)Methyl 3-oxo-4-phenylbutanoate

清らかである:99%/99%/99%

はかる:10g/25g/100g

価格 ($):160.0/400.0/1344.0